Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate
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Overview
Description
Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate is a complex organic compound that features both ammonium and phosphonooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate typically involves the following steps:
Formation of the Palmitamido Group: This step involves the reaction of palmitic acid with an appropriate amine to form the palmitamido group.
Introduction of the Phosphonooxy Group: The phosphonooxy group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride or phosphoric acid.
Final Assembly: The final step involves the coupling of the palmitamido and phosphonooxy groups with the ammonium moiety under controlled conditions, such as specific pH and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ammonium polyphosphate: Used as a fertilizer and flame retardant.
Quaternary ammonium compounds: Known for their antimicrobial properties.
Uniqueness
Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H41N2O7P |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
azanium;(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoate |
InChI |
InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3/t17-;/m0./s1 |
InChI Key |
RJXHWJJUFLIQSY-LMOVPXPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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